molecular formula C8H8N2S2 B12509987 4,4'-Dimethyl-5,5'-bithiazole

4,4'-Dimethyl-5,5'-bithiazole

Cat. No.: B12509987
M. Wt: 196.3 g/mol
InChI Key: SHEGKALXZQYPKQ-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-5,5’-bithiazole is an organic compound that belongs to the bithiazole family. Bithiazoles are heterocyclic compounds containing two thiazole rings. The 4,4’-dimethyl substitution refers to the presence of methyl groups at the 4 and 4’ positions on the bithiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethyl-5,5’-bithiazole can be synthesized through a condensation reaction involving 3,4-diaminobenzophenone and 2,3-butanedione monoxime . The reaction typically occurs in an ethanol solution, leading to the formation of the bithiazole ring system. Another method involves the reaction of 2,5-dibromo-3,4-hexandione with thiourea in ethanol, resulting in the formation of 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazolium nitrate .

Industrial Production Methods: While specific industrial production methods for 4,4’-dimethyl-5,5’-bithiazole are not extensively documented, large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity. This could include refining reaction conditions, such as temperature, solvent choice, and reaction time, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyl-5,5’-bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetic acid.

    Coordination: Metal salts like zinc nitrate and silver nitrate in ethanol.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 4,4’-Dimethyl-5,5’-bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. Compared to other bithiazole derivatives, it may exhibit different electronic properties and coordination abilities, making it suitable for specific applications in coordination chemistry and materials science .

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

4-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C8H8N2S2/c1-5-7(11-3-9-5)8-6(2)10-4-12-8/h3-4H,1-2H3

InChI Key

SHEGKALXZQYPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=C(N=CS2)C

Origin of Product

United States

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